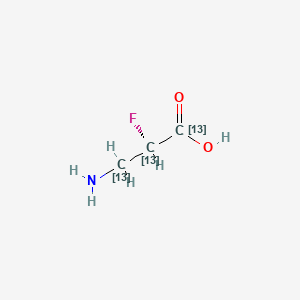

(2R)-3-Amino-2-fluoropropanoic acid-13C3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C3H6FNO2 |

|---|---|

Peso molecular |

110.062 g/mol |

Nombre IUPAC |

(2R)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i1+1,2+1,3+1 |

Clave InChI |

OJQNRNQELNLWHH-FMYLKJIZSA-N |

SMILES isomérico |

[13CH2]([13C@H]([13C](=O)O)F)N |

SMILES canónico |

C(C(C(=O)O)F)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2R)-3-Amino-2-fluoropropanoic acid-13C3

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-3-Amino-2-fluoropropanoic acid-13C3 is the isotopically labeled form of a key metabolite of the widely used antineoplastic agent, 5-fluorouracil (5-FU). As a stable isotope-labeled internal standard, it is a critical tool for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. The strategic incorporation of fluorine and carbon-13 isotopes provides unique properties that are invaluable for drug development and metabolic research. This guide provides a comprehensive overview of the chemical properties, relevant biological pathways, and detailed experimental protocols for the analysis of this important molecule.

Core Chemical Properties

While specific experimental data for the 13C3-labeled variant is not extensively published, the physicochemical properties can be closely approximated by its non-labeled counterpart, (2R)-3-Amino-2-fluoropropanoic acid. Isotopic labeling with 13C results in a negligible change in these bulk properties.

Table 1: Physicochemical Properties of (2R)-3-Amino-2-fluoropropanoic acid and its 13C3 Analog

| Property | Value | Source |

| Molecular Formula | (¹³C)₃H₆FNO₂ | [1] |

| Molecular Weight | 110.06 g/mol | [1] |

| CAS Number | 1217608-72-4 | [1] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 240-245 °C (decomposes) | [3] |

| Boiling Point | 225.90 °C (Predicted) | [2] |

| Density | 1.283 g/cm³ (Predicted) | [2] |

| Solubility | Highly soluble in water and other polar solvents like methanol and ethanol. Poorly soluble in nonpolar solvents such as hexane. | [2] |

| XLogP3 | -3.0 (Predicted for non-labeled) | [4] |

| Polar Surface Area | 63.3 Ų (Predicted for non-labeled) | [4] |

Biological Significance and Signaling Pathways

(2R)-3-Amino-2-fluoropropanoic acid is not known to be directly involved in signaling pathways but is a terminal catabolite of 5-fluorouracil (5-FU). The metabolic pathway of 5-FU is critical to both its efficacy and toxicity. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU.[5] Understanding this pathway is essential for optimizing 5-FU therapy and managing its side effects. The use of this compound allows researchers to trace the metabolic fate of 5-FU with high precision.

Experimental Protocols

General Synthesis Approach for 13C-Labeled Amino Acids

The synthesis of 13C-labeled amino acids often involves the use of a 13C-labeled precursor. A common strategy is the late-stage labeling of an advanced intermediate to maximize the incorporation of the expensive isotope. One such conceptual workflow is outlined below.

References

- 1. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

Technical Guide: (2R)-3-Amino-2-fluoropropanoic acid-13C3

CAS Number: 1217608-72-4

Alternate Names: (R)-α-Fluoro-β-alanine-13C3, (R)-3-Amino-2-fluoropropanoic Acid-13C3

Introduction

(2R)-3-Amino-2-fluoropropanoic acid-13C3 is a stable isotope-labeled derivative of (2R)-3-Amino-2-fluoropropanoic acid, a key metabolite in the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU). Due to its isotopic labeling, this compound serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of 5-FU and its metabolites in complex biological matrices. Its application is critical for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of 5-FU to optimize cancer chemotherapy and minimize toxicity.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 1217608-72-4 |

| Molecular Formula | (¹³C)₃H₆FNO₂ |

| Molecular Weight | 110.06 g/mol |

| Appearance | Solid |

| Stereochemistry | (2R) |

| Isotopic Enrichment | Typically >98% for ¹³C |

Role in 5-Fluorouracil Catabolism

Over 80% of administered 5-FU is catabolized in the liver via a three-step enzymatic pathway, ultimately leading to the formation of (2R)-3-Amino-2-fluoropropanoic acid, also known as α-fluoro-β-alanine (FBAL). This pathway is crucial as it significantly influences the bioavailability and toxicity of 5-FU. The use of this compound allows for precise tracking and quantification of this metabolic route.

The catabolic pathway of 5-fluorouracil is depicted in the following diagram:

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as it is primarily available from commercial suppliers specializing in isotopically labeled compounds. However, the synthesis would logically involve the use of ¹³C-labeled precursors. General strategies for the enantioselective synthesis of analogous β-fluoro amines often employ methods such as the fluorination of chiral precursors or the use of chiral catalysts to control stereochemistry. The introduction of the three ¹³C atoms would likely be achieved by starting with a fully ¹³C-labeled three-carbon building block.

Applications and Experimental Protocols

The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry for the quantification of endogenous FBAL and other 5-FU metabolites. This is crucial for therapeutic drug monitoring and pharmacokinetic studies.

General Experimental Workflow for Quantification of 5-FU Metabolites

A typical workflow for the analysis of 5-FU metabolites in biological samples using this compound as an internal standard is outlined below.

Detailed Experimental Protocol: LC-MS/MS Quantification in Plasma

The following provides a representative protocol for the quantification of 5-FU and its metabolites in human plasma.

5.2.1. Sample Preparation

-

To 100 µL of human plasma, add 10 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5.2.2. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis.

| Parameter | Typical Value |

| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or Reversed-Phase C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of polar metabolites |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

5.2.3. MRM Transitions

The specific MRM transitions for the analyte and the internal standard need to be optimized on the mass spectrometer. An example is provided below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| (2R)-3-Amino-2-fluoropropanoic acid (FBAL) | [M+H]⁺ or [M-H]⁻ | To be determined |

| This compound | [M+H]⁺ or [M-H]⁻ | To be determined |

Data Presentation and Analysis

The use of a stable isotope-labeled internal standard like this compound allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. The concentration of the endogenous analyte is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of the unlabeled standard.

Conclusion

This compound is an essential analytical tool for researchers and clinicians working with the anticancer drug 5-fluorouracil. Its use as an internal standard in mass spectrometry-based methods enables reliable and accurate quantification of 5-FU metabolites, which is critical for understanding the drug's pharmacology, improving therapeutic efficacy, and enhancing patient safety. This technical guide provides a comprehensive overview of its properties, biological relevance, and application in a research and clinical setting.

Technical Data Sheet: (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical overview of the ¹³C₃ isotopically labeled form of (2R)-3-Amino-2-fluoropropanoic acid. Key physicochemical properties, specifically its monoisotopic mass, are presented. A comprehensive methodology for the mass calculation is detailed for reproducibility and clarity. This stable isotope-labeled compound is a critical tool for researchers in metabolic studies, particularly in tracing the catabolism of anticancer agents like 5-Fluorouracil, and serves as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][2][3]

Molecular Properties and Identification

The fundamental properties of (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ are summarized below. The inclusion of three Carbon-13 isotopes significantly increases the mass of the molecule compared to its unlabeled analogue, providing a distinct isotopic signature for analytical applications.

| Parameter | Value | Reference |

| Chemical Name | (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ | N/A |

| Base Molecular Formula | C₃H₆FNO₂ | [4][5] |

| Isotopically Labeled Formula | ¹³C₃H₆FNO₂ | N/A |

| Monoisotopic Mass | 110.04832 u | (Calculated) |

| Unlabeled Monoisotopic Mass | 107.03826 u | [4][6] |

Calculation of Monoisotopic Mass

The monoisotopic mass is the sum of the accurate masses of the most abundant stable isotope of each atom in the molecule.[7] For this isotopically labeled compound, all carbon atoms are designated as ¹³C.

Methodology

The calculation of the monoisotopic mass was performed by summing the precise masses of the constituent isotopes as defined in the molecular formula ¹³C₃H₆FNO₂. The standard nuclides for hydrogen (¹H), nitrogen (¹⁴N), oxygen (¹⁶O), and fluorine (¹⁹F) are used alongside the specified carbon-13 (¹³C) isotope.

Isotopic Composition and Atomic Masses

The precise masses for the isotopes used in the calculation are detailed in the table below. These values are essential for accurate high-resolution mass spectrometry analysis.

| Element | Isotope | Count | Monoisotopic Mass (u) | Reference |

| Carbon | ¹³C | 3 | 13.003355 | [8][9][10] |

| Hydrogen | ¹H | 6 | 1.007825 | [11][12][13] |

| Fluorine | ¹⁹F | 1 | 18.998403 | [14][15][16] |

| Nitrogen | ¹⁴N | 1 | 14.003074 | [17][18][19] |

| Oxygen | ¹⁶O | 2 | 15.994915 | [20][21] |

Calculation Summary

The final monoisotopic mass is calculated as follows:

-

Mass = (3 × M_¹³C) + (6 × M_¹H) + (1 × M_¹⁹F) + (1 × M_¹⁴N) + (2 × M_¹⁶O)

-

Mass = (3 × 13.003355) + (6 × 1.007825) + (1 × 18.998403) + (1 × 14.003074) + (2 × 15.994915)

-

Mass = 39.010065 + 6.04695 + 18.998403 + 14.003074 + 31.98983

-

Monoisotopic Mass = 110.048322 u

Visualization of Molecular Composition

To illustrate the elemental contribution to the final molecule, the following diagram outlines the logical relationship between the constituent isotopes and the fully labeled compound.

Caption: Elemental composition of the isotopically labeled molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Amino-2-fluoropropanoic acid, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-2-fluoropropionic acid 95% | 3821-81-6 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 8. Carbon-13 - Wikipedia [en.wikipedia.org]

- 9. Carbon-13 - isotopic data and properties [chemlin.org]

- 10. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Unimod Help - Symbols & mass values [unimod.org]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]

- 14. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Fluorine-19 - isotopic data and properties [chemlin.org]

- 16. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 17. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 18. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 20. Oxygen-16 - isotopic data and properties [chemlin.org]

- 21. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Fate of (2R)-3-Amino-2-fluoropropanoic acid-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-3-Amino-2-fluoropropanoic acid, also known as α-fluoro-β-alanine (FBAL), is the primary catabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The stable isotope-labeled variant, (2R)-3-Amino-2-fluoropropanoic acid-13C3, serves as an invaluable tracer for elucidating the metabolic fate of this significant metabolite. Understanding the biodistribution, biotransformation, and excretion of FBAL is critical for optimizing 5-FU therapy, managing its toxicity, and developing novel fluorinated pharmaceuticals. This guide provides a comprehensive overview of the known and proposed metabolic pathways of FBAL, detailed experimental protocols for its study, and quantitative data where available.

Introduction: Significance of this compound

This compound is a stable isotope-labeled analogue of the major catabolite of 5-Fluorouracil.[1][2] The incorporation of three carbon-13 atoms provides a distinct mass shift, enabling its unambiguous detection and quantification in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This makes it an ideal tool for:

-

Metabolic Flux Analysis: Tracing the flow of the carbon backbone through various metabolic pathways.

-

Pharmacokinetic and Biodistribution Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of FBAL.

-

Internal Standard: Serving as a precise internal standard for the quantification of unlabeled FBAL in clinical and preclinical samples.[3]

Metabolic Pathways

The metabolic journey of (2R)-3-Amino-2-fluoropropanoic acid begins with the catabolism of 5-FU and proceeds through several key transformations.

Formation from 5-Fluorouracil

Over 80% of administered 5-FU is catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting step in this pathway.[4][5] This enzymatic cascade ultimately leads to the formation of α-fluoro-β-alanine (FBAL).[5] The plasma levels of FBAL have been shown to correlate with DPD activity in patients treated with 5-FU.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R)-3-Amino-2-fluoropropanoic acid-13C3, a stable isotope-labeled metabolite of the widely used anticancer drug 5-fluorouracil (5-FU). This document details its synthesis, analytical applications, and the biochemical pathways it is involved in, with a focus on quantitative data and detailed experimental protocols.

Introduction

This compound is the isotopically labeled form of (R)-α-fluoro-β-alanine (FBAL), a terminal catabolite of the fluoropyrimidine anticancer agent, 5-fluorouracil. Due to its stable 13C isotope label, this compound is an invaluable tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for the accurate quantification of its unlabeled analogue in biological matrices by mass spectrometry.[1] The study of 5-FU's metabolic fate is crucial for understanding its efficacy and toxicity, and the use of labeled standards like this compound is central to this research.

Physicochemical Properties

| Property | Value |

| Chemical Formula | (¹³C)₃H₆FNO₂ |

| Molecular Weight | 110.06 g/mol |

| CAS Number | 1217608-72-4 |

| Synonyms | (R)-α-Fluoro-β-alanine-¹³C₃, (R)-3-Amino-2-fluoropropanoic Acid-¹³C₃ |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and other polar solvents. |

Synthesis of (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃

Conceptual Experimental Protocol:

-

Preparation of a ¹³C₃-labeled precursor: The synthesis would likely start from a commercially available, fully ¹³C-labeled three-carbon starting material, such as ¹³C₃-propionic acid or ¹³C₃-malonic acid.

-

Introduction of the amino group: This could be achieved through various methods, such as the Hofmann or Curtius rearrangement of a carboxylic acid derivative, or through amination of a suitable halo- or hydroxy-precursor.

-

Enantioselective fluorination: The introduction of the fluorine atom at the α-position with the desired (R)-stereochemistry is the most challenging step. This could be accomplished using a chiral fluorinating agent or by employing a chiral auxiliary to direct the stereochemical outcome of the fluorination reaction. A Strecker-type reaction on a fluorinated aldehyde with a chiral amine is a potential strategy.[2]

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to ensure high chemical and isotopic purity.

The workflow for a potential synthetic approach is outlined below.

References

The Catabolic Fate of 5-Fluorouracil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapeutic regimens for a multitude of solid tumors. Its efficacy is intrinsically linked to its metabolic activation to cytotoxic nucleotides that disrupt DNA and RNA synthesis. However, the catabolism of 5-FU is a critical determinant of its therapeutic index, as over 80% of an administered dose is rapidly inactivated through a three-step enzymatic pathway.[1] A comprehensive understanding of this pathway is paramount for optimizing 5-FU therapy, mitigating toxicity, and developing novel drug delivery strategies. This technical guide provides a detailed overview of the 5-fluorouracil catabolism pathway, including quantitative kinetic data, detailed experimental protocols for its study, and visualizations of the key processes.

The Core Catabolic Pathway

The catabolism of 5-FU is a sequential process mediated by three principal enzymes primarily located in the liver: dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase (UPB1). This pathway mirrors the catabolism of the endogenous pyrimidines, uracil and thymine.

The initial and rate-limiting step is the reduction of 5-FU to 5,6-dihydrofluorouracil (DHFU) by dihydropyrimidine dehydrogenase (DPD) , an NADPH-dependent enzyme. Subsequently, the pyrimidine ring of DHFU is hydrolyzed by dihydropyrimidinase (DHP) to yield α-fluoro-β-ureidopropionic acid (FUPA). The final step involves the action of β-ureidopropionase (UPB1) , which cleaves FUPA into the inactive end-products α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide.

Quantitative Data

The kinetic parameters of the enzymes involved in 5-FU catabolism and the plasma pharmacokinetics of the parent drug and its metabolites are crucial for understanding the overall disposition of 5-FU.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |

| Dihydropyrimidine Dehydrogenase (DPD) | 5-Fluorouracil | 0.70 | kcat = 3 sec⁻¹ | [2] |

| Dihydropyrimidinase (DHP) | (R)-5-Fluoro-5,6-dihydrouracil | 130 | kcat = 126 sec⁻¹ | [2] |

| β-Ureidopropionase (bacterial) | β-Ureidopropionate | 3740 | Vmax = 4.12 U/mg | [3] |

Table 2: Plasma Pharmacokinetic Parameters of 5-FU and its Catabolites

| Compound | Elimination Half-Life (t½) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |

| 5-Fluorouracil (5-FU) | ~10-20 minutes | Variable | End of infusion |

| 5,6-Dihydrofluorouracil (DHFU) | ~1-2 hours | Variable | ~1 hour post-infusion |

| α-Fluoro-β-ureidopropionic acid (FUPA) | ~3-4 hours | Variable | ~2-3 hours post-infusion |

| α-Fluoro-β-alanine (FBAL) | > 20 hours | Variable | ~4-6 hours post-infusion |

Experimental Protocols

DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a common method for determining DPD activity, which is often used to screen for DPD deficiency.

a. Isolation of PBMCs:

-

Collect whole blood in EDTA-containing tubes.

-

Carefully layer the blood onto a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper plasma layer without disturbing the mononuclear cell layer at the interface.

-

Carefully collect the mononuclear cell layer and transfer to a new conical tube.

-

Wash the cells with phosphate-buffered saline (PBS) and centrifuge at 100-200 x g for 10 minutes. Repeat the wash step.

-

Resuspend the cell pellet in a known volume of PBS and count the cells.

b. Preparation of Cell Lysate:

-

Centrifuge the PBMC suspension and discard the supernatant.

-

Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic fraction) for the enzyme assay.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

c. Enzyme Reaction:

-

Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH, and MgCl₂.

-

Add a known amount of the PBMC lysate (e.g., 50-100 µg of protein) to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, radiolabeled or non-radiolabeled 5-FU.[4]

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid or by heating).

d. Analysis of DHFU Formation:

-

Centrifuge the quenched reaction mixture to precipitate proteins.

-

Analyze the supernatant for the formation of DHFU using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

Quantify the amount of DHFU produced and express DPD activity as nmol of DHFU formed per mg of protein per hour.

HPLC-UV Method for the Determination of 5-FU and its Metabolites in Plasma

This protocol provides a framework for the simultaneous quantification of 5-FU and its catabolites in patient plasma samples.[5]

a. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 200 µL of plasma, add an internal standard (e.g., 5-chlorouracil) to account for extraction variability.

-

Precipitate proteins by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

b. HPLC-UV Analysis:

-

HPLC System: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.[5]

-

Mobile Phase: An isocratic or gradient mobile phase typically consisting of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Flow Rate: A typical flow rate is 0.8-1.2 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.

-

Injection Volume: Inject 20-50 µL of the reconstituted sample.

-

UV Detection: Monitor the elution of the compounds at specific wavelengths. 5-FU has a maximum absorbance around 265 nm, while its catabolites may be monitored at lower wavelengths (e.g., 210 nm).[5]

-

Quantification: Create a calibration curve using standards of known concentrations for each analyte. The concentration of each compound in the plasma sample is determined by comparing its peak area to the calibration curve.

DPYD Genotyping by Multiplex PCR

This protocol describes a general workflow for identifying common genetic variants in the DPYD gene that are associated with DPD deficiency.

a. DNA Extraction:

-

Extract genomic DNA from whole blood or buccal swabs using a commercially available DNA extraction kit, following the manufacturer's instructions.

-

Quantify the extracted DNA and assess its purity using a spectrophotometer or fluorometer.

b. Multiplex PCR:

-

Design or obtain primer sets that specifically amplify the regions of the DPYD gene containing the target single nucleotide polymorphisms (SNPs) (e.g., DPYD2A, DPYD13, c.2846A>T). Allele-specific primers are often used.

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the multiplex primer set.

-

Add a standardized amount of genomic DNA to the master mix.

-

Perform the PCR reaction in a thermal cycler using an optimized cycling program (denaturation, annealing, and extension temperatures and times).

c. Genotype Analysis:

-

The method of analysis will depend on the PCR assay design.

-

Allele-Specific PCR with Gel Electrophoresis: Visualize the PCR products on an agarose gel. The presence or absence of specific bands will indicate the genotype.

-

Real-Time PCR with Fluorescent Probes: Use labeled probes that specifically bind to the wild-type or variant alleles, allowing for real-time detection and genotyping.[6]

-

PCR with Fragment Analysis: Use fluorescently labeled primers and analyze the size of the PCR products by capillary electrophoresis.

-

-

Include positive controls for each genotype (wild-type, heterozygous, and homozygous variant) and a no-template control in each run.

d. Data Interpretation:

-

Based on the analysis, determine the genotype for each targeted DPYD variant.

-

Correlate the genotype with the predicted DPD enzyme activity (e.g., normal, intermediate, or poor metabolizer).

Clinical Significance of the 5-FU Catabolism Pathway

The activity of DPD is the primary determinant of 5-FU clearance and, consequently, its toxicity. Patients with partial or complete DPD deficiency are unable to effectively catabolize 5-FU, leading to prolonged exposure to high concentrations of the drug and a significantly increased risk of severe, and sometimes fatal, toxicities, including neutropenia, mucositis, and diarrhea.

Genetic variations in the DPYD gene are the most common cause of DPD deficiency. Several key polymorphisms have been identified that lead to the production of a non-functional or partially active DPD enzyme. Pre-treatment screening for these DPYD variants is increasingly being adopted in clinical practice to identify at-risk patients and allow for dose adjustments or the selection of alternative therapies.

Conclusion

The catabolic pathway of 5-fluorouracil is a critical area of study for researchers and clinicians working in oncology and drug development. A thorough understanding of the enzymes, their kinetics, and the clinical implications of variability in this pathway is essential for the safe and effective use of 5-FU. The experimental protocols provided in this guide offer a starting point for laboratories aiming to investigate 5-FU metabolism and implement pharmacogenetic testing to personalize therapy and improve patient outcomes. Continued research into this pathway will undoubtedly lead to further refinements in the use of this important anticancer agent.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DPYD Mutations Detection Kit | DPYD Mutations PCR Kit | DPYD PCR Test [3bblackbio.com]

The Pivotal Role of α-fluoro-β-alanine in 5-Fluorouracil Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors. Its efficacy is intricately linked to its metabolic activation, while its toxicity is largely governed by its catabolism. This technical guide provides an in-depth exploration of the role of α-fluoro-β-alanine (FBAL), the terminal catabolite of 5-FU. We will delve into the metabolic pathway leading to FBAL formation, its clinical significance as a biomarker for toxicity, and the analytical methodologies employed for its quantification. This document aims to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and modulate 5-FU therapy for improved patient outcomes.

The Metabolic Fate of 5-Fluorouracil: Anabolism vs. Catabolism

The therapeutic action of 5-FU is dependent on its intracellular conversion into active metabolites that disrupt DNA and RNA synthesis.[1][2] However, the majority, over 80-85%, of an administered dose of 5-FU is rapidly catabolized in the liver, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][3][4][5] This catabolic pathway ultimately leads to the formation of the inactive metabolite α-fluoro-β-alanine (FBAL).[1][6]

The balance between the anabolic activation and catabolic degradation of 5-FU is a critical determinant of both its anti-tumor efficacy and its toxicity profile.[5] DPD is the rate-limiting enzyme in 5-FU catabolism, and its activity exhibits significant inter-individual variability, influencing drug clearance and patient outcomes.[3][5]

The 5-FU Catabolic Pathway

The degradation of 5-FU to FBAL occurs through a three-step enzymatic process:

-

Dihydropyrimidine Dehydrogenase (DPD): This initial and rate-limiting step converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[1][6]

-

Dihydropyrimidinase (DPYS): DHFU is then hydrolyzed by dihydropyrimidinase to α-fluoro-β-ureidopropionic acid (FUPA).[6]

-

β-ureidopropionase (UPB1): Finally, β-ureidopropionase cleaves FUPA to produce the end products, ammonia, carbon dioxide, and α-fluoro-β-alanine (FBAL).[6]

Clinical Significance of α-fluoro-β-alanine

While FBAL itself is considered an inactive metabolite, its accumulation has been associated with various 5-FU-related toxicities.[1] This makes FBAL a potentially valuable biomarker for monitoring 5-FU catabolism and predicting adverse events.

Neurotoxicity

Several studies have implicated FBAL in the neurotoxic side effects observed with 5-FU therapy.[1] Experiments in animal models have shown that direct administration of FBAL can induce neuropathological changes similar to those seen in patients treated with 5-FU.[1][7] The proposed mechanism involves the further metabolism of FBAL to fluoroacetate (FA), a potent metabolic toxin.[1][8]

Cardiotoxicity

FBAL has also been linked to 5-FU-induced cardiotoxicity.[1] The formation of fluoroacetate from FBAL is thought to inhibit the Krebs cycle in cardiac muscle, leading to cellular dysfunction.[1] A case report documented high serum levels of FBAL in a patient who experienced cardiotoxicity during 5-FU infusion, with symptoms resolving after discontinuation of the drug.[9]

Hand-Foot Syndrome (HFS)

The pathogenesis of hand-foot syndrome, a common dose-limiting toxicity of capecitabine (an oral prodrug of 5-FU), is not fully understood. While some have attributed HFS to FBAL accumulation, other studies suggest that high thymidine phosphorylase activity in keratinocytes plays a more significant role.[10]

Hyperammonemia

In patients with renal impairment, the accumulation of FBAL has been associated with hyperammonemia.[11][12] This is thought to be due to the disruption of the urea cycle.

Quantitative Data on FBAL in 5-FU Metabolism

The following tables summarize key quantitative data related to FBAL and 5-FU metabolism from various studies.

| Parameter | Value | Patient Population | Administration | Source |

| Urinary Excretion of FBAL | ~60-90% of administered 5-FU within 24 hours | Cancer patients | Intravenous bolus of radio-labeled 5-FU | [1] |

| Average Plasma FBAL Level | 911.0 ng/mL (range: 521.0 - 1834.6 ng/mL) | Colorectal cancer patients | Continuous intravenous infusion of 5-FU (320 mg/m²/24 hr) | [13] |

| Plasma FBAL in Cardiotoxicity | 1955 ng/mL (high level) | Patient with 5-FU-induced cardiotoxicity | Continuous intravenous infusion of 5-FU (1000 mg/day) | [9] |

| Plasma FBAL after S-1 | 352 ng/mL | Same patient after switching to S-1 (a 5-FU derivative with a DPD inhibitor) | Oral administration of S-1 (200 mg/day twice a week) | [9] |

| Plasma 5-FU and FBAL Accumulation | Day 1: 0.42 µg/mL (5-FU), 1.19 µg/mL (FBAL) | Lung cancer patients | Continuous infusion of cisplatin and 5-FU (1 g/m²/day) | [14] |

| Day 4: 0.67 µg/mL (5-FU), 1.78 µg/mL (FBAL) | [14] | |||

| Serum FBAL in Hyperammonemia | 59.2 µg/mL | Patient with end-stage renal disease and hyperammonemia | mFOLFOX6 plus bevacizumab therapy | [11] |

Table 1: Pharmacokinetic and Clinical Data of α-fluoro-β-alanine

| Cell Line | Drug | Mean IC50 | Source |

| HaCaT (Human Keratinocyte) | 5'-DFUR | 1.3 µM | [10] |

| 5-FU | 0.2 µM | [10] | |

| 5-FUH2 | 13.4 µM | [10] | |

| FBAL | > 650 µM | [10] | |

| WiDr (Human Colon Cancer) | 5'-DFUR | 10 µM | [10] |

| 5-FU | 3.3 µM | [10] | |

| 5-FUH2 | 560 µM | [10] | |

| FBAL | > 6500 µM | [10] |

Table 2: In Vitro Cytotoxicity Data

Experimental Protocols for FBAL Analysis

Accurate quantification of FBAL is crucial for clinical monitoring and research. Various analytical methods have been developed, primarily based on chromatography coupled with mass spectrometry.

General Workflow for FBAL Quantification

Detailed Methodologies

4.2.1. LC-MS/MS Method for FBAL in Human Plasma [15]

-

Sample Preparation:

-

To a 50 µL human plasma sample, add an internal standard.

-

Perform liquid-liquid extraction (LLE) with acetonitrile and ethyl acetate to remove 5-FU and capecitabine.

-

The remaining aqueous phase contains FBAL.

-

-

Derivatization:

-

Treat the aqueous phase with dansyl chloride to derivatize FBAL.

-

-

Purification:

-

Purify the dansyl-FBAL using solid-phase extraction (SPE).

-

-

Analysis:

-

Analyze the purified derivative using ultra-high-pressure liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).

-

Use a BEH C18 stationary phase column.

-

-

Validation:

-

The method was validated over a concentration range of 10-10,000 ng/mL for FBAL.

-

4.2.2. GC-MS/MS Method for FBAL in Human Urine [16]

-

Sample Preparation:

-

Spike urine samples with a ¹³C-labeled FBAL internal standard.

-

Acidify the samples with 0.1 M hydrochloric acid.

-

-

Extraction and Purification:

-

Extract and purify the samples using a strong cation exchanger.

-

-

Derivatization:

-

After resuspension, derivatize FBAL.

-

-

Analysis:

-

Analyze the derivatized FBAL using gas chromatography-tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Quantify FBAL with reference to the internal standard using calibration standards prepared in pooled urine.

-

4.2.3. HPLC Method for FBAL in Human Plasma [13]

-

Sample Collection:

-

Collect blood samples from patients receiving a continuous intravenous infusion of 5-FU.

-

-

Derivatization:

-

Derivatize FBAL in the plasma with o-phthalaldehyde (OPA).

-

-

Analysis:

-

Determine the FBAL level using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Conclusion and Future Directions

α-fluoro-β-alanine is a critical metabolite in the catabolism of 5-FU. While pharmacologically inactive in terms of direct cytotoxicity, its accumulation is a key indicator of 5-FU breakdown and has been strongly associated with several clinically significant toxicities. The monitoring of FBAL levels, therefore, presents a promising strategy for personalizing 5-FU therapy, potentially allowing for dose adjustments to mitigate adverse events, particularly in patients with compromised DPD activity or renal function.

Future research should focus on establishing clear clinical thresholds for FBAL levels that correlate with specific toxicities. Further elucidation of the downstream metabolic fate of FBAL and its precise mechanisms of toxicity will also be crucial for developing targeted interventions. The continued refinement of sensitive and robust analytical methods for FBAL quantification will be paramount to integrating this biomarker into routine clinical practice, ultimately leading to safer and more effective use of 5-FU in cancer treatment.

References

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancernetwork.com [cancernetwork.com]

- 4. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ClinPGx [clinpgx.org]

- 7. Neurotoxic effects of alpha-fluoro-beta-alanine (FBAL) and fluoroacetic acid (FA) on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Fluorouracil cardiotoxicity induced by alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lack of contribution of dihydrofluorouracil and alpha-fluoro-beta-alanine to the cytotoxicity of 5'-deoxy-5-fluorouridine on human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Plasma level of a 5-fluorouracil metabolite, fluoro-beta-alanine correlates with dihydropyrimidine dehydrogenase activity of peripheral blood mononuclear cells in 5-fluorouracil treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasma 5-fluorouracil and alpha-fluoro-beta-alanin accumulation in lung cancer patients treated with continuous infusion of cisplatin and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5‐Fluorouracil – Determination of α‐fluoro‐β‐alanine in urine by GC‐MS/MS. Biomonitoring Method – Translation of the German version from 2019 | Publisso [series.publisso.de]

An In-Depth Technical Guide to Stable Isotope Labeling for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope labeling for metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a biological system. By tracing the flow of stable isotopes through metabolic pathways, researchers can gain unparalleled insights into cellular physiology, identify novel drug targets, and understand mechanisms of drug action and resistance.

Core Principles of Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a cornerstone technique in systems biology that quantifies the rates of metabolic reactions, known as fluxes.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA offers dynamic information on the flow of matter, revealing how cells utilize nutrients to produce energy and biomass.[1] The fundamental principle of MFA is based on mass balance, where the rate of production of a metabolite must equal its rate of consumption in a steady-state system.[1]

To resolve fluxes through complex and interconnected metabolic pathways, MFA employs stable isotope tracers, most commonly carbon-13 (¹³C), but also nitrogen-15 (¹⁵N) and deuterium (²H).[2][3] By introducing a labeled substrate, such as ¹³C-glucose, into a cell culture, researchers can track the incorporation of the heavy isotope into downstream metabolites.[1] The resulting labeling patterns in these metabolites are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes.[4]

One of the key advantages of using stable isotopes is their non-radioactive nature, making them safe for a wide range of applications.[2] Furthermore, the ability to measure the quantitative fraction of label incorporation into numerous downstream products in parallel provides a systems-level view of metabolic activity.[5]

Experimental Design and Workflow

A typical stable isotope labeling experiment for MFA follows a structured workflow, from initial design to data analysis. Careful consideration at each step is crucial for generating high-quality and interpretable data.[3]

Experimental Design Considerations

The success of an MFA study is highly dependent on a well-thought-out experimental design. Key considerations include:

-

Biological Question: Clearly define the research question to be addressed. This will guide the choice of isotopic tracer, labeling duration, and analytical method.

-

Isotopic Tracer Selection: The choice of the stable isotope-labeled nutrient is critical and depends on the specific metabolic pathways being investigated.[6] For example, [1,2-¹³C]-glucose is often used to differentiate between glycolysis and the pentose phosphate pathway.[3] Uniformly labeled substrates like U-¹³C-glucose are informative for mapping metabolism across the central carbon network.[6]

-

Labeling Duration and Steady State: For stationary MFA, cells are cultured with the isotopic tracer until they reach both a metabolic and isotopic steady state.[1] The time required to reach this state varies between different metabolic pathways.[3] For instance, glycolysis may reach isotopic steady state within minutes, while nucleotide biosynthesis can take much longer.[3]

General Experimental Workflow

The general workflow for a stable isotope labeling experiment consists of the following key stages:

-

Tracer Experiment: Introduction of the labeled substrate to the biological system (e.g., cell culture).[3]

-

Sample Quenching and Metabolite Extraction: Rapidly halting all metabolic activity to preserve the in vivo metabolic state and extracting the metabolites of interest.[3]

-

Isotopic Labeling Measurement: Analyzing the isotopic enrichment in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]

-

Data Analysis and Flux Estimation: Correcting for natural isotope abundance, determining mass isotopologue distributions, and using computational models to estimate metabolic fluxes.[3]

Experimental Workflow for Metabolic Flux Analysis

Caption: A generalized workflow for conducting a stable isotope labeling experiment for metabolic flux analysis.

Detailed Experimental Protocols

Meticulous execution of experimental protocols is paramount for the success of a stable isotope labeling experiment.

Protocol 1: Cell Culture and Labeling

-

Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.

-

Isotope Labeling: Replace the standard growth medium with a medium containing the desired stable isotope-labeled substrate (e.g., U-¹³C-glucose). The concentration of the labeled substrate should be carefully chosen to mimic physiological conditions.

-

Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the stable isotope into the metabolic network and to reach isotopic steady state.

Protocol 2: Sample Quenching and Metabolite Extraction

Rapidly halting metabolic activity is critical to prevent changes in metabolite levels after harvesting.

-

Quenching:

-

For adherent cells, rapidly aspirate the labeling medium and wash the cells with ice-cold saline. Immediately add a cold quenching solution, such as 80% methanol at -80°C, to the culture plate.

-

For suspension cells, rapidly centrifuge the cell suspension at a low temperature, discard the supernatant, and resuspend the cell pellet in a cold quenching solution.

-

-

Cell Lysis and Metabolite Extraction:

-

After quenching, scrape the adherent cells into the quenching solution.

-

Subject the cell suspension to mechanical lysis, such as sonication or bead beating, on ice to ensure complete cell disruption.

-

Centrifuge the cell lysate at a high speed and low temperature to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Protocol 3: Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common analytical platforms for measuring isotopic labeling patterns.

GC-MS Analysis:

-

Sample Derivatization: Many polar metabolites are not volatile enough for GC-MS analysis and require chemical derivatization to increase their volatility. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Instrumentation: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the metabolites based on their volatility and interaction with the column. The mass spectrometer then ionizes the eluted metabolites and separates the ions based on their mass-to-charge ratio, allowing for the determination of mass isotopologue distributions.

LC-MS Analysis:

-

Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the LC-MS system.

-

LC-MS Instrumentation: Inject the sample into the LC-MS system. The liquid chromatograph separates the metabolites based on their physicochemical properties. The mass spectrometer, often a high-resolution instrument like a QTOF or Orbitrap, provides sensitive and accurate measurement of the mass isotopologue distributions of the intact metabolites. LC-MS is particularly advantageous for analyzing less stable and less abundant metabolic intermediates without the need for derivatization.[7]

Data Presentation: Quantitative Metabolic Fluxes

The following tables summarize representative metabolic flux data from studies investigating central carbon metabolism in different biological contexts. Fluxes are typically normalized to the glucose uptake rate.

Table 1: Relative Fluxes through Central Carbon Metabolism in Cancer Cells

| Metabolic Pathway | Flux (relative to Glucose Uptake) | Reference |

| Glycolysis | 0.85 | [8] |

| Pentose Phosphate Pathway | 0.10 | [8] |

| TCA Cycle (from Pyruvate) | 0.30 | [8] |

| TCA Cycle (from Glutamine) | 0.45 | [8] |

Table 2: Impact of a Targeted Therapy on Central Carbon Metabolism in Cancer Cells

| Metabolic Pathway | Control Flux | Treated Flux | Fold Change | Reference |

| Glycolysis | 1.00 | 0.65 | -0.35 | Fictional Data |

| Pentose Phosphate Pathway | 0.12 | 0.18 | +0.50 | Fictional Data |

| TCA Cycle (from Pyruvate) | 0.40 | 0.25 | -0.38 | Fictional Data |

| Fatty Acid Synthesis | 0.08 | 0.03 | -0.63 | Fictional Data |

Mandatory Visualizations

Central Carbon Metabolism

The following diagram illustrates the key pathways of central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.

Central Carbon Metabolism Pathways

Caption: A simplified diagram of central carbon metabolism, a frequent focus of metabolic flux analysis.

Signaling Pathway Influencing Metabolism

Metabolic pathways are often regulated by signaling cascades. The PI3K/AKT/mTOR pathway is a key regulator of cell growth and metabolism.

PI3K/AKT/mTOR Signaling and Metabolism

Caption: The PI3K/AKT/mTOR pathway's role in upregulating key anabolic processes.

Applications in Drug Development

MFA is a valuable tool throughout the drug discovery and development pipeline.

-

Target Identification and Validation: By identifying metabolic pathways that are essential for disease progression, MFA can uncover novel therapeutic targets.[1] For example, pinpointing a metabolic bottleneck in cancer cells can lead to the development of drugs that inhibit the responsible enzyme.

-

Mechanism of Action Studies: MFA can elucidate how a drug exerts its therapeutic effect by revealing its impact on specific metabolic pathways. This can help in optimizing drug candidates and understanding off-target effects.

-

Biomarker Discovery: Changes in metabolic fluxes can serve as biomarkers for disease diagnosis, prognosis, and response to treatment.

-

Understanding Drug Resistance: Metabolic reprogramming is a common mechanism of drug resistance.[9] MFA can identify the metabolic adaptations that allow cancer cells to survive drug treatment, providing opportunities to develop strategies to overcome resistance.

Conclusion

Stable isotope labeling for metabolic flux analysis is a powerful and versatile technique that provides a dynamic and quantitative view of cellular metabolism. For researchers, scientists, and drug development professionals, MFA offers invaluable insights into the intricate workings of biological systems. By applying the principles and protocols outlined in this guide, researchers can effectively leverage this technology to advance our understanding of health and disease and to accelerate the development of new and more effective therapies.

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. agilent.com [agilent.com]

- 3. 2.3. Metabolomic samples, quenching, and metabolite extraction [bio-protocol.org]

- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 5. Metabolic Flux Analysis [sciex.com]

- 6. shimadzu.com [shimadzu.com]

- 7. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic reprogramming: The driving force behind cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Isotope Dilution Mass Spectrometry for the Quantitative Analysis of 5-Fluorouracil

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its therapeutic efficacy is, however, hampered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. This variability can lead to suboptimal treatment outcomes or severe toxicity. Therapeutic drug monitoring (TDM) of 5-FU, facilitated by highly accurate and precise analytical methods, is crucial for dose individualization to enhance efficacy and minimize adverse effects.[2] Isotope Dilution Mass Spectrometry (IDMS), particularly coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for the quantitative analysis of 5-FU in biological matrices due to its high sensitivity, specificity, and robustness.[3]

This document provides detailed application notes and protocols for the analysis of 5-FU using LC-IDMS, intended for researchers, scientists, and drug development professionals.

Mechanism of Action of 5-Fluorouracil

5-FU is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[4][5] The primary mechanisms of action involve the inhibition of DNA synthesis and the disruption of RNA function.

-

Inhibition of Thymidylate Synthase: The main active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[4][6] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The resulting "thymineless death" is a primary mechanism of 5-FU-induced cytotoxicity.[7]

-

Incorporation into DNA and RNA: Other active metabolites, 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[4][6] The incorporation of FUTP into RNA disrupts RNA processing and function. The incorporation of FdUTP into DNA leads to DNA fragmentation and damage.

The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of over 80% of the administered dose.[4][6] Genetic variations in the DPD gene can lead to DPD deficiency, resulting in decreased 5-FU clearance and an increased risk of severe toxicity.[2][3]

Below is a diagram illustrating the metabolic activation and mechanism of action of 5-FU.

Caption: Metabolic activation of 5-FU and its primary cytotoxic mechanisms.

Quantitative Analysis of 5-FU by Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying analytes in complex matrices. It involves the addition of a known amount of a stable isotope-labeled internal standard (IS) to the sample. The IS is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the analyte to the IS using a mass spectrometer, precise and accurate quantification can be achieved, as the IS compensates for sample loss during preparation and for matrix effects during ionization. For 5-FU analysis, ¹³C,¹⁵N₂-5-FU is a commonly used internal standard.

Below is a generalized workflow for the analysis of 5-FU in plasma using IDMS.

Caption: General workflow for 5-FU analysis by LC-IDMS.

Experimental Protocols

The following protocols are generalized from various published methods and should be optimized for specific instrumentation and laboratory conditions.

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This is a simple and rapid method for sample cleanup.

Materials:

-

Human plasma

-

5-FU analytical standard

-

Isotope-labeled 5-FU internal standard (e.g., ¹³C,¹⁵N₂-5-FU)

-

Methanol, ice-cold

-

Acetonitrile, ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. For calibration standards and quality controls, add the appropriate concentration of the 5-FU analytical standard.

-

Precipitation: Add 300 µL of ice-cold methanol or acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection.

-

Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid Chromatography

Chromatographic conditions need to be optimized to achieve good separation of 5-FU from endogenous interferences.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Columns:

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[8]

-

Hydrophilic Interaction Chromatography (HILIC) column (e.g., amino column)[9]

Mobile Phase:

-

Reversed-Phase: A gradient or isocratic elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

-

HILIC: An isocratic mobile phase of 0.1% formic acid in acetonitrile/water (e.g., 97:3, v/v).[9]

Flow Rate:

-

Typically in the range of 0.2-0.5 mL/min.

Column Temperature:

-

Maintained at a constant temperature, for example, 40°C.

Protocol 3: Mass Spectrometry

A tandem mass spectrometer is used for the detection and quantification of 5-FU and its internal standard.

Instrumentation:

-

Tandem quadrupole mass spectrometer (QqQ)

Ionization Source:

Detection Mode:

-

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ions of 5-FU and the IS are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Typical MRM Transitions:

-

5-FU: m/z 129 -> 42[10]

-

¹³C,¹⁵N₂-5-FU (IS): m/z 132 -> 44 or m/z 131 -> 43 (depending on the labeling)[3][11]

Instrument Parameters:

-

Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.

Data Presentation

The following tables summarize quantitative data from various published LC-MS/MS methods for 5-FU analysis.

Table 1: Linearity and Limits of Quantification

| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Mouse Plasma | 0.1 - 50 | 0.1 | [1] |

| Rat Whole Blood | 2.5 - 500 | 2.5 | [10] |

| Human Plasma | 10 - 10,000 | 10 | [8][9] |

| PBMC Lysate | 0.488 - 19.9 nM (FUTP) | 0.488 nM | [5] |

| PBMC Lysate | 1.66 - 67.7 nM (FdUTP) | 1.66 nM | [5] |

| PBMC Lysate | 0.748 - 30.7 nM (FdUMP) | 0.748 nM | [5] |

Table 2: Accuracy and Precision

| Matrix | Concentration Range | Accuracy (%) | Precision (%RSD) | Reference |

| Human Plasma | 10 - 10,000 ng/mL | 96.0 - 102.2 | 2.1 - 7.5 | [9] |

| Human Plasma | 1, 10, 100 µM | >97 (Recovery) | <6 | [12] |

| PBMC Lysate | Various | -2.2 to 7.0 (Deviation) | ≤ 4.9 | [5] |

Table 3: Recovery and Matrix Effects

| Matrix | Extraction Method | Recovery (%) | Ion Suppression (%) | Reference |

| Human Plasma | Ethyl Acetate Extraction | 46.0 - 72.6 | 9.8 - 25.7 | [9] |

| Human Plasma | Protein Precipitation | >97 | Not specified | [3] |

Conclusion

Isotope dilution mass spectrometry coupled with liquid chromatography is a powerful and reliable technique for the quantitative analysis of 5-fluorouracil in biological matrices. The high sensitivity, specificity, and accuracy of this method make it ideally suited for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocols and data presented here provide a comprehensive guide for the implementation of IDMS for 5-FU analysis, which can ultimately contribute to the optimization of cancer chemotherapy and the improvement of patient outcomes.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Therapeutic Drug Monitoring of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvkc.nl [nvkc.nl]

- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 5. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 9. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-FU analysis through mass spectrometry [bio-protocol.org]

- 12. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ in Cell Culture Studies

Introduction

(2R)-3-Amino-2-fluoropropanoic acid (D-FAP) is a fluorinated analog of the amino acid D-alanine. The incorporation of fluorine can significantly alter the biological activity of molecules, often leading to enhanced metabolic stability or specific enzyme inhibition. The stable isotope-labeled version, (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃, serves as a powerful tracer in metabolic studies, enabling researchers to track the uptake, distribution, and metabolic fate of this compound within cells using mass spectrometry-based techniques.

These application notes provide a comprehensive overview and detailed protocols for the use of (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ in cell culture experiments, primarily focusing on its application as a metabolic probe for studying amino acid transport and metabolism.

Principle of the Method

The core principle involves introducing (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ into the cell culture medium. Cells that take up this labeled compound will incorporate it into their metabolic pathways. Due to the presence of the stable ¹³C isotopes, metabolites derived from (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ will be heavier than their unlabeled counterparts. This mass shift allows for their specific detection and quantification using mass spectrometry (MS). By analyzing the abundance of these labeled metabolites over time, researchers can gain insights into the dynamics of specific metabolic pathways.

Applications

-

Metabolic Flux Analysis: Tracing the metabolic fate of the carbon skeleton of (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ to elucidate the activity of specific metabolic pathways.

-

Amino Acid Transporter Studies: Quantifying the uptake of this D-amino acid analog to characterize the activity of various amino acid transporters.

-

Enzyme Inhibition Studies: Investigating the potential inhibitory effects of D-FAP on enzymes involved in amino acid metabolism.

-

Drug Development: Assessing the cellular uptake and metabolic stability of fluorinated amino acid-based drug candidates.

Experimental Protocols

Protocol 1: General Cell Culture Labeling with (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃

This protocol outlines a general procedure for labeling cultured mammalian cells with (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ for subsequent metabolomic analysis.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

(2R)-3-Amino-2-fluoropropanoic acid-¹³C₃

-

6-well or 12-well cell culture plates

-

Trypsin-EDTA

-

Cell scraper

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Water (LC-MS grade)

-

Chloroform (LC-MS grade)

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to attach and grow for 24 hours.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (without the corresponding unlabeled amino acid, if known) with (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃. The optimal concentration should be determined empirically but can range from 10 µM to 1 mM.

-

Labeling:

-

Aspirate the old medium from the cell culture plates.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol (-80°C) to each well.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for LC-MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

-

Protocol 2: Amino Acid Transporter Uptake Assay

This protocol is designed to measure the rate of (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ uptake by cells, providing an indication of amino acid transporter activity.

Materials:

-

Same as Protocol 1

-

Transport buffer (e.g., Krebs-Ringer-HEPES buffer)

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Pre-incubation:

-

Aspirate the culture medium.

-

Wash the cells twice with pre-warmed transport buffer.

-

Add 1 mL of transport buffer to each well and incubate for 15 minutes at 37°C to deplete intracellular amino acids.

-

-

Uptake:

-

Prepare a solution of (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ in the transport buffer at the desired concentration.

-

Aspirate the pre-incubation buffer.

-

Add the (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ solution to the cells and start a timer.

-

Incubate for a short period (e.g., 1, 5, 10, 15 minutes).

-

-

Termination of Uptake:

-

Aspirate the uptake solution.

-

Wash the cells three times with ice-cold PBS to remove any extracellular labeled compound.

-

-

Metabolite Extraction and Analysis: Proceed with metabolite extraction and LC-MS analysis as described in Protocol 1 to quantify the intracellular concentration of (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃.

Data Presentation

Table 1: Example Time-Course of Intracellular (2R)-3-Amino-2-fluoropropanoic acid-¹³C₃ Accumulation

| Incubation Time (minutes) | Intracellular Concentration (pmol/10⁶ cells) | Standard Deviation |

| 0 | 0.0 | 0.0 |

| 1 | 15.2 | 1.8 |

| 5 | 68.9 | 5.4 |

| 10 | 125.4 | 9.7 |

| 15 | 160.1 | 12.3 |

Table 2: Example IC₅₀ Values for Competitive Inhibition of Uptake

| Unlabeled Competitor Amino Acid | IC₅₀ (mM) |

| D-Alanine | 0.5 |

| L-Alanine | 2.5 |

| Glycine | 5.8 |

| L-Serine | >10 |

Visualizations

Caption: Experimental workflow for cell labeling.

Caption: Cellular uptake and metabolic fate pathway.

Application Notes and Protocols for In Vivo Metabolic Tracing with 13C Labeled Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo metabolic tracing with stable isotope-labeled amino acids, particularly Carbon-13 (¹³C), has become a cornerstone technique for elucidating the intricate metabolic pathways that support cellular and organismal physiology and pathophysiology.[1][2] By introducing ¹³C-labeled amino acids into a living organism, researchers can track the metabolic fate of these molecules as their labeled carbon atoms are incorporated into a wide array of downstream metabolites.[3][4] This powerful methodology provides a dynamic view of metabolic fluxes, offering invaluable insights into nutrient utilization, biosynthesis, and energy metabolism in the context of a whole organism.[5][6] These studies are instrumental in understanding disease mechanisms, identifying novel therapeutic targets, and assessing the efficacy of pharmacological interventions.[7][8][9]

This document provides detailed application notes and experimental protocols for conducting in vivo metabolic tracing studies using ¹³C-labeled amino acids in preclinical models, with a primary focus on murine models.

Applications

The applications of in vivo ¹³C-labeled amino acid tracing are vast and continue to expand across various fields of biomedical research:

-

Oncology: To delineate the metabolic reprogramming of cancer cells within the tumor microenvironment, identify metabolic vulnerabilities, and evaluate the impact of anti-cancer therapies on tumor metabolism.[2][10][11] Tracing studies with amino acids like glutamine and leucine have revealed their critical roles in fueling the tricarboxylic acid (TCA) cycle, supporting nucleotide and lipid synthesis, and contributing to redox balance in cancer cells.[12][13][14]

-

Neuroscience: To investigate brain energy metabolism, neurotransmitter synthesis, and the metabolic interplay between different neural cell types.

-

Immunology: To understand the metabolic requirements of immune cell activation, differentiation, and function during an immune response.

-

Metabolic Diseases: To study the systemic effects of diseases like diabetes and obesity on amino acid metabolism and inter-organ nutrient exchange.[15]

-

Drug Development: To assess the mechanism of action of drugs that target metabolic pathways and to identify biomarkers of drug response.

Experimental Workflow Overview

A typical in vivo metabolic tracing experiment involves several key stages, from the initial experimental design to the final data analysis and interpretation.

Caption: General experimental workflow for in vivo metabolic tracing with ¹³C-labeled amino acids.

Key Experimental Protocols

The choice of tracer delivery method is critical and depends on the specific biological question and the desired metabolic state to be studied.[3]

Protocol 1: Intravenous (IV) Infusion of ¹³C-Labeled Amino Acids

This method is ideal for achieving a steady-state labeling of metabolites in the blood and tissues, allowing for robust metabolic flux analysis.[2][16]

Materials:

-

¹³C-labeled amino acid (e.g., [U-¹³C₅]-Glutamine, [U-¹³C₆]-Leucine)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Animal model (e.g., tumor-bearing mouse)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Infusion pump and catheters

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue harvesting tools (forceps, scissors)

-

Liquid nitrogen

-

Cryovials for sample storage

Procedure:

-

Tracer Preparation: Dissolve the ¹³C-labeled amino acid in sterile saline to the desired concentration (e.g., 36.2 mg/mL for ¹³C₅,¹⁵N₂-glutamine).[3] Sterile filter the solution.

-

Animal Preparation: Fast the mice for a defined period (e.g., 6-16 hours) to achieve a metabolic baseline.[16][17] Anesthetize the animal.

-

Catheterization: Surgically place a catheter into a suitable blood vessel, typically the jugular or tail vein, for infusion.

-

Tracer Infusion:

-

Administer an initial bolus of the tracer to rapidly increase its concentration in the blood.[17]

-

Immediately follow with a continuous infusion at a constant rate for a predetermined duration (e.g., 30-90 minutes).[4][17] The infusion duration should be sufficient to approach isotopic steady state in the metabolites of interest.[2]

-

-

Sample Collection:

-

During the infusion, collect small blood samples at multiple time points to monitor the enrichment of the tracer in the plasma.

-

At the end of the infusion period, collect a final blood sample and immediately euthanize the animal.

-

Rapidly excise the tissues of interest.

-

-

Metabolic Quenching: Immediately freeze-clamp the tissues in liquid nitrogen to halt all metabolic activity.[5]

-

Sample Storage: Store all samples at -80°C until metabolite extraction.

Protocol 2: Bolus Intraperitoneal (IP) Injection of ¹³C-Labeled Amino Acids

This method is simpler than IV infusion and is suitable for assessing the rapid uptake and metabolism of an amino acid.[1][3]

Materials: Same as Protocol 1, excluding the infusion pump and catheters.

Procedure:

-

Tracer Preparation: Prepare the ¹³C-labeled amino acid solution as described in Protocol 1. A common dosage for glucose is 4 mg/g body weight, which can be adapted for amino acids.[4]

-

Animal Preparation: Fast the animals as required for the specific experimental design.

-

Tracer Injection: Administer the tracer solution via a single or repeated intraperitoneal bolus injection.[1][3]

-

Time Course: Euthanize animals at various time points after injection (e.g., 10, 30, 60, 90 minutes) to capture the dynamic labeling of metabolites.[1][4]

-

Sample Collection and Quenching: Collect blood and tissues and quench metabolism as described in Protocol 1.

-

Sample Storage: Store samples at -80°C.

Protocol 3: Oral Administration of ¹³C-Labeled Amino Acids (Diet or Gavage)

This approach is ideal for studying the long-term metabolic fate of dietary amino acids and whole-body protein turnover.[8][18]

Materials:

-

Custom diet containing the ¹³C-labeled amino acid(s).

-

Animal model.

-

Gavage needles (if applicable).

-

Standard sample collection and quenching materials.

Procedure:

-